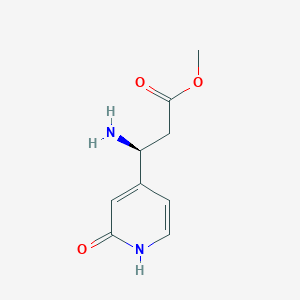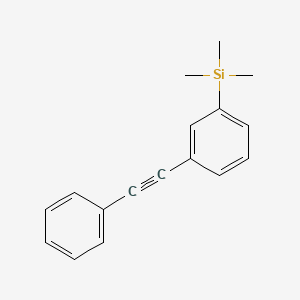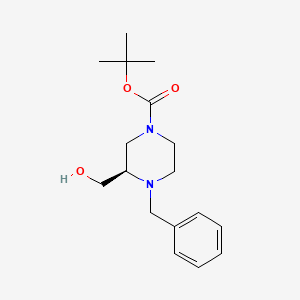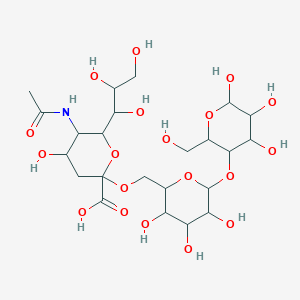
alpha-D-Glucosyl Acarbose 1,1-alpha,alpha-Glycoside IMpurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Glucosyl Acarbose 1,1-alpha,alpha-Glycoside IMpurity: is a complex carbohydrate derivative. It is a specific impurity associated with acarbose, a medication used to treat type 2 diabetes by inhibiting enzymes that digest carbohydrates, thereby slowing down glucose absorption. This compound is significant in pharmaceutical research and quality control to ensure the purity and efficacy of acarbose.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Alpha-D-Glucosyl Acarbose 1,1-alpha,alpha-Glycoside IMpurity involves multiple steps, typically starting with the glycosylation of acarbose. The process includes:
Glycosylation Reaction: Acarbose is reacted with a glucosyl donor under acidic conditions to form the glycoside bond.
Purification: The product is purified using chromatographic techniques to isolate the desired impurity.
Industrial Production Methods: Industrial production follows similar synthetic routes but on a larger scale. It involves:
Batch Processing: Large reactors are used to carry out the glycosylation reaction.
Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed, allowing for constant production and purification.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the glucose moiety are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like halides, thiols, or amines, often in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted glucosides.
Applications De Recherche Scientifique
Chemistry:
Analytical Standards: Used as a reference standard in analytical chemistry to ensure the purity of acarbose.
Synthetic Chemistry: Studied for its unique glycosidic bonds and potential in synthesizing other complex carbohydrates.
Biology:
Enzyme Inhibition Studies: Used to study the inhibition of alpha-glucosidase enzymes, providing insights into carbohydrate metabolism.
Medicine:
Pharmaceutical Research: Important in the development and quality control of acarbose, ensuring its safety and efficacy for diabetic patients.
Industry:
Quality Control: Employed in the pharmaceutical industry to monitor the purity of acarbose during production.
Mécanisme D'action
The mechanism of action of Alpha-D-Glucosyl Acarbose 1,1-alpha,alpha-Glycoside IMpurity involves:
Enzyme Inhibition: It inhibits alpha-glucosidase enzymes in the small intestine, slowing down the breakdown of carbohydrates into glucose.
Molecular Targets: The primary targets are the alpha-glucosidase enzymes, which are crucial for carbohydrate digestion.
Pathways Involved: By inhibiting these enzymes, it reduces postprandial blood glucose levels, aiding in the management of type 2 diabetes.
Comparaison Avec Des Composés Similaires
Acarbose: The parent compound, used as an anti-diabetic medication.
Miglitol: Another alpha-glucosidase inhibitor with a similar mechanism of action.
Voglibose: A similar compound used in the treatment of diabetes.
Uniqueness:
Structural Complexity: Alpha-D-Glucosyl Acarbose 1,1-alpha,alpha-Glycoside IMpurity has a unique glycosidic structure that differentiates it from other impurities.
Specificity: It is specifically associated with acarbose, making it a critical marker for the purity of this medication.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism, and comparison with similar compounds
Propriétés
Formule moléculaire |
C31H53NO23 |
|---|---|
Poids moléculaire |
807.7 g/mol |
Nom IUPAC |
2-[5-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C31H53NO23/c1-7-13(32-9-2-8(3-33)14(37)18(41)15(9)38)17(40)22(45)28(49-7)53-26-11(5-35)51-29(24(47)20(26)43)54-27-12(6-36)52-31(25(48)21(27)44)55-30-23(46)19(42)16(39)10(4-34)50-30/h2,7,9-48H,3-6H2,1H3 |
Clé InChI |
HAHGUNHNZVGBRD-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(C(C(C(O4)CO)O)O)O)CO)CO)O)O)NC5C=C(C(C(C5O)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[(E)-2-[2-[[2-[3-amino-2-[2-[[2-amino-3-hydroxy-2-(hydroxymethyl)propanoyl]amino]propanoylamino]butanoyl]-4,5-dihydro-3H-pyridazine-3-carbonyl]amino]propanoylamino]-3-methylpent-2-enoyl]amino]-3-hydroxypropanoic acid](/img/structure/B12094002.png)









![Methyl 3-bromo-4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B12094061.png)
